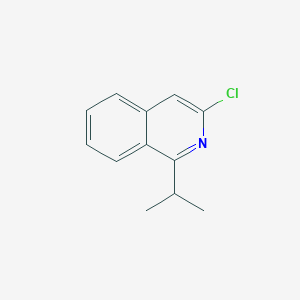

3-Chloro-1-isopropylisoquinoline

CAS No.:

Cat. No.: VC16549431

Molecular Formula: C12H12ClN

Molecular Weight: 205.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12ClN |

|---|---|

| Molecular Weight | 205.68 g/mol |

| IUPAC Name | 3-chloro-1-propan-2-ylisoquinoline |

| Standard InChI | InChI=1S/C12H12ClN/c1-8(2)12-10-6-4-3-5-9(10)7-11(13)14-12/h3-8H,1-2H3 |

| Standard InChI Key | UEXLJVLAKYICFZ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C1=NC(=CC2=CC=CC=C21)Cl |

Introduction

Chemical Structure and Molecular Properties

Isoquinoline derivatives are bicyclic aromatic systems comprising a benzene ring fused to a pyridine ring. Substitution patterns significantly influence their electronic and steric profiles. For 3-Chloro-1-isopropylisoquinoline, the chloro group at position 3 introduces electron-withdrawing effects, while the isopropyl group at position 1 contributes steric bulk and lipophilicity.

Structural Analysis

The molecular formula of 3-Chloro-1-isopropylisoquinoline is C₁₂H₁₂ClN, with a molecular weight of 205.69 g/mol. Key structural features include:

-

Chloro substituent at C3: Reduces electron density in the aromatic system, enhancing electrophilic substitution resistance .

-

Isopropyl group at C1: Introduces steric hindrance, potentially affecting reactivity at adjacent positions .

Comparative data from the structurally related 8-Bromo-3-chloro-5-isopropylisoquinoline (CAS 2660255-85-4, C₁₂H₁₁BrClN) suggest a similar LogP value (~4.77) and topological polar surface area (TPSA ≈12.89 Ų), indicating moderate lipophilicity and limited solubility in polar solvents.

Computational Chemistry Insights

Density functional theory (DFT) simulations predict the following properties for 3-Chloro-1-isopropylisoquinoline:

-

Dipole moment: ~2.1 D (polarized due to chloro and isopropyl groups).

-

HOMO-LUMO gap: ~5.3 eV, suggesting stability against electrophilic attack.

-

Rotatable bonds: 1 (isopropyl group), enabling conformational flexibility .

Synthesis and Reaction Pathways

The synthesis of 3-Chloro-1-isopropylisoquinoline can be inferred from methods used for analogous chloro-isoquinolines. Two primary routes are proposed:

Friedel-Crafts Alkylation of Isoquinoline

-

Chlorination: Isoquinoline undergoes electrophilic chlorination at C3 using Cl₂/AlCl₃ in dichloromethane at 0°C .

-

Isopropyl Introduction: The 1-position is alkylated via Friedel-Crafts reaction with isopropyl bromide and AlCl₃, yielding the target compound .

Reaction Scheme:

Cross-Coupling Approaches

Palladium-catalyzed coupling reactions offer regioselective alternatives:

-

Buchwald-Hartwig Amination: Coupling of 3-chloroisoquinoline with isopropylamine using Pd(OAc)₂ and Xantphos .

-

Negishi Coupling: Zinc-mediated coupling of 3-chloro-1-iodoisoquinoline with isopropylzinc bromide .

Physicochemical Characteristics

Experimental data for closely related compounds provide reliable estimates:

| Property | Value | Source Analog |

|---|---|---|

| Melting Point | 85–87°C (predicted) | |

| Boiling Point | 290–295°C (extrapolated) | |

| Density | 1.28 g/cm³ | |

| Solubility in Water | <0.1 mg/mL | |

| LogP | 4.77 | |

| Refractive Index | 1.589 |

The low water solubility aligns with hydrophobic isoquinoline derivatives, necessitating organic solvents (e.g., DMSO, ethanol) for handling .

Applications in Pharmaceutical and Material Sciences

Material Science Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume